

physical and chemical properties of Methyl 4-(dimethylamino)benzoate

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Compound of Interest

Compound Name: Methyl 4-(dimethylamino)benzoate

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An In-Depth Technical Guide to Methyl 4-(dimethylamino)benzoate

Introduction: Unveiling a Versatile Aromatic Ester

Methyl 4-(dimethylamino)benzoate, also known by synonyms such as Methyl 4-Dimethylaminobenzoate and 4-Methoxycarbonyl-N,N-dimethylaniline, is an organic compound with significant utility across various scientific domains.[1] Identified by its CAS Number 1202-25-1, this molecule's unique structure, which integrates an aromatic core with both an electron-donating dimethylamino group and an electron-withdrawing ester group, imparts a rich and versatile chemical profile.[2][3] This guide provides a deep dive into its core physical and chemical properties, reactivity, analytical characterization, and applications, offering field-proven insights for professionals in research and development. Its roles as a photoinitiator in polymerization, a fluorescent probe, and a key intermediate in the synthesis of complex molecules, including potential pharmaceuticals, make a thorough understanding of its characteristics essential.[3][4]

Physicochemical Characteristics

The physical state and solubility of a compound are foundational to its handling, formulation, and application. **Methyl 4-(dimethylamino)benzoate** typically presents as a white to light yellow crystalline powder.[1] Its aromatic nature and ester functionality render it poorly soluble in water but soluble in common organic solvents like ethanol, acetone, and dichloromethane.[3][5]

Table 1: Key Physicochemical Properties of **Methyl 4-(dimethylamino)benzoate**

Property	Value	Source(s)
CAS Number	1202-25-1	[2][6]
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[6][7]
Molecular Weight	179.22 g/mol	[2][8]
Appearance	White to light yellow powder/crystal	[1]
Melting Point	96-102 °C	[4][7]
Boiling Point	280.3 °C at 760 mmHg	[7]
Density	1.084 g/cm ³	[7][9]
Flash Point	112.6 °C	[7]
LogP	1.53 - 2.37	[7][8]
Vapor Pressure	0.00381 mmHg at 25°C	[7]

Molecular Structure and Spectroscopic Profile

The functionality of **Methyl 4-(dimethylamino)benzoate** is dictated by its molecular architecture, which consists of a central benzene ring substituted at the para positions with a dimethylamino (-N(CH₃)₂) group and a methyl ester (-COOCH₃) group. The powerful electron-donating nature of the tertiary amine influences the electron density of the aromatic ring and its reactivity in electrophilic substitution reactions.

Spectroscopic Data for Structural Elucidation:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure. Key expected signals include those for the aromatic protons, the N-methyl protons, and the O-methyl protons of the ester group.[2]
- Infrared (IR) Spectroscopy: The IR spectrum provides evidence of the key functional groups. Characteristic peaks include a strong carbonyl (C=O) stretch from the ester group (typically

around 1700-1725 cm^{-1}) and C-N stretching vibrations.[10]

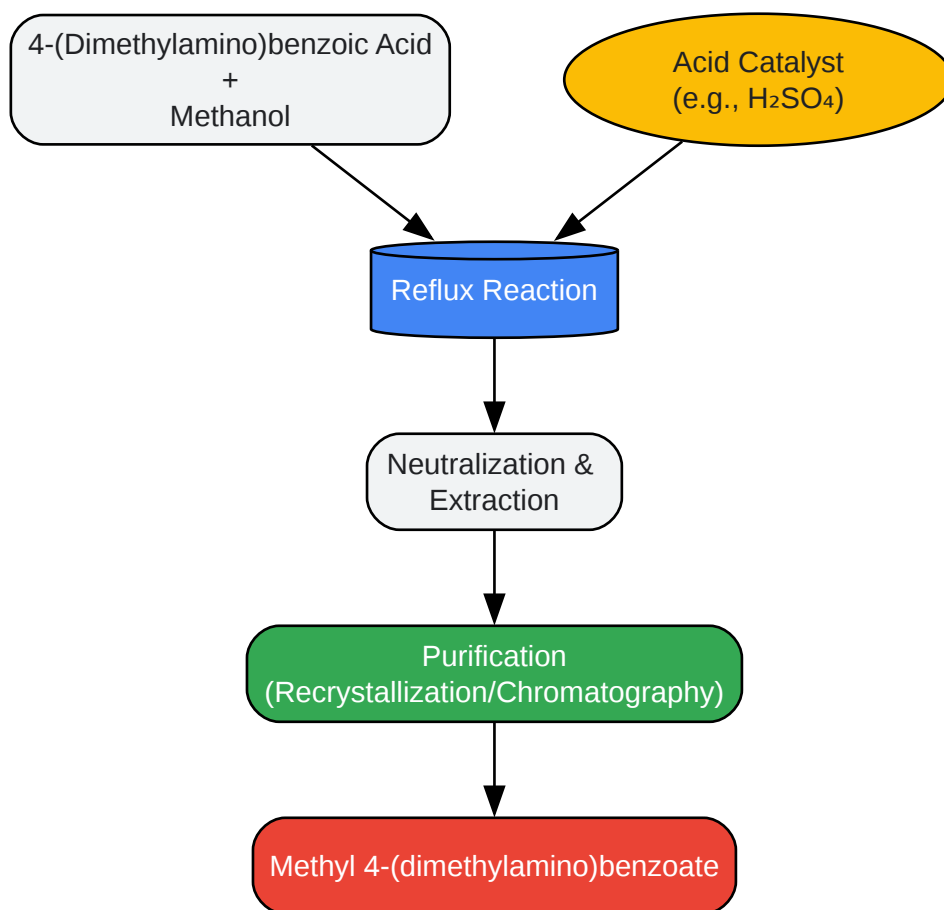
- **Mass Spectrometry (MS):** Mass spectrometry is used to confirm the molecular weight. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M^+) at m/z 179, with characteristic fragmentation patterns.[2]
- **UV-Vis Spectroscopy:** The conjugated system of the molecule allows it to absorb UV light, a property that is central to its application as a photoinitiator.[3] It is also known to be a fluorescent probe, emitting light upon absorption of UV radiation, which can be used to study the polarity of its microenvironment.[4]

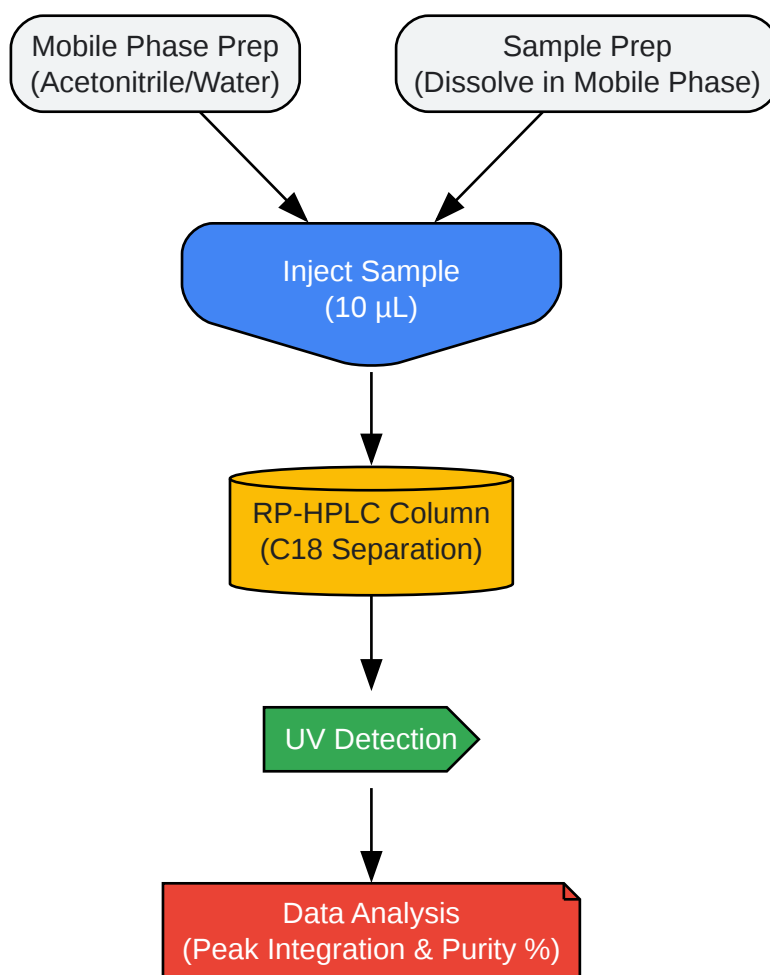
Chemical Reactivity and Synthetic Pathways

The reactivity of **Methyl 4-(dimethylamino)benzoate** is a product of its distinct functional groups. This dual functionality makes it a versatile building block in organic synthesis.

Key Reactions:

- **Ester Hydrolysis:** Under acidic or basic conditions, the methyl ester group can be hydrolyzed to yield 4-(dimethylamino)benzoic acid and methanol.[3] This is a fundamental reaction for converting the ester into a carboxylic acid for further derivatization.
- **Transesterification:** The methyl ester can be converted to other esters by reacting with a different alcohol in the presence of an acid or base catalyst.
- **Photochemical Reactivity:** Upon exposure to UV light, it can act as a photoinitiator, generating free radicals that trigger polymerization reactions in UV-curable coatings and inks.[3]
- **Nucleophilic Character:** The lone pair of electrons on the nitrogen atom of the dimethylamino group gives it nucleophilic properties.[11]





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